molecular formula C8H15N3 B2997532 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine CAS No. 957043-29-7

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine

Cat. No. B2997532
CAS RN: 957043-29-7
M. Wt: 153.229
InChI Key: WIXGONMGSHBZFS-UHFFFAOYSA-N
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Description

“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Antimicrobial Agents

The compound can be used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives, which have shown potent antimicrobial activity . These derivatives have been tested against E. coli, B. mycoides, and C. albicans, with some compounds outperforming others in terms of antimicrobial activity .

Anti-inflammatory Agents

Compounds with a pyrazole scaffold, like our compound, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-cancer Agents

Pyrazole derivatives have also been noted for their anti-cancer properties . This suggests that our compound could potentially be used in the development of new anti-cancer drugs.

Analgesic Agents

The pyrazole scaffold is also associated with analgesic (pain-relieving) properties . This means that our compound could potentially be used in the development of new analgesic drugs.

Anticonvulsant Agents

Compounds with a pyrazole scaffold have been found to possess anticonvulsant properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by seizures.

Anthelmintic Agents

Pyrazole derivatives have been noted for their anthelmintic (anti-parasitic) properties . This means that our compound could potentially be used in the development of new anthelmintic drugs.

Antioxidant Agents

Compounds with a pyrazole scaffold have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant drugs.

Herbicidal Agents

Pyrazole derivatives have also been noted for their herbicidal properties . This suggests that our compound could potentially be used in the development of new herbicides.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine” could be in these fields, with potential developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-9-5-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGONMGSHBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine

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